molecular formula C11H8N2O3 B3383366 3-Hydroxy-5-phenylpyrazine-2-carboxylic acid CAS No. 41270-60-4

3-Hydroxy-5-phenylpyrazine-2-carboxylic acid

Cat. No.: B3383366
CAS No.: 41270-60-4
M. Wt: 216.19 g/mol
InChI Key: BEXNHBOBDYVGHS-UHFFFAOYSA-N
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Description

3-Hydroxy-5-phenylpyrazine-2-carboxylic acid is a useful research compound. Its molecular formula is C11H8N2O3 and its molecular weight is 216.19 g/mol. The purity is usually 95%.
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Scientific Research Applications

Formation of Monolayer and Langmuir–Blodgett Film

A study by Takehara et al. (1989) examined the formation of monolayers and Langmuir–Blodgett films using amphiphilic carboxylic acids, including phenylpyrazine derivatives. They found that 5-(4'-alkoxyphenyl)pyrazine-2-carboxylic acid formed stable and closely packed monolayers, suitable for deposition as Y-type Langmuir–Blodgett films (Takehara et al., 1989).

Bioconversion to Antituberculous Agents

In research by Wieser et al. (1997), 5-Hydroxypyrazine-2-carboxylic acid, a compound related to 3-Hydroxy-5-phenylpyrazine-2-carboxylic acid, was produced through biotransformation from 2-cyanopyrazine. This compound serves as a building block for new antituberculous agents, demonstrating its significance in pharmaceutical applications (Wieser et al., 1997).

Synthesis of Derivatives

Sato (1978) described a method for preparing derivatives of 2-hydroxy-6-phenylpyrazine, a related compound, which could extend to this compound. Such methods are critical for developing new compounds with potential applications in various fields, including medicinal chemistry (Sato, 1978).

Multicomponent Cyclocondensation Reactions

Sakhno et al. (2008) studied the multicomponent reactions involving phenylpyruvic acids, which could be relevant to the synthesis and applications of this compound. Their research provides insights into the controlled chemoselectivity in these reactions, important for the synthesis of diverse chemical compounds (Sakhno et al., 2008).

Antimicrobial Activity

A study by Murlykina et al. (2013) investigated the antimicrobial activity of compounds produced from multicomponent reactions involving pyrazines. This suggests potential applications of this compound in developing antimicrobial agents (Murlykina et al., 2013).

Applications in Circular Dichroism for Chirality Assignment

Yashima et al. (1997) explored the use of phenylacetylenes, including pyrazine derivatives, in chirality assignment of carboxylic acids through circular dichroism. This application could be relevant for this compound in analytical chemistry (Yashima et al., 1997).

Scientific Research Applications of this compound

Formation of Monolayer and Langmuir–Blodgett Film

Research by Takehara et al. (1989) explored amphiphilic carboxylic acids with phenylpyrazine, noting that 5-(4′-alkoxyphenyl)pyrazine-2-carboxylic acid forms stable monolayers and can be used to create Y-type Langmuir–Blodgett films. This highlights its potential application in nanotechnology and material science (Takehara et al., 1989).

Bioconversion to Antituberculous Agents

Wieser et al. (1997) demonstrated the bioconversion of 2-cyanopyrazine to 5-hydroxypyrazine-2-carboxylic acid using Agrobacterium sp., producing a compound useful in synthesizing antituberculous agents. This illustrates the role of this compound in developing pharmaceuticals (Wieser et al., 1997).

Synthesis of Derivatives

Sato (1978) reported a method for synthesizing 2-hydroxy-6-phenylpyrazine derivatives, which is relevant for producing various derivatives of this compound, expanding its potential applications in chemical synthesis and drug development (Sato, 1978).

Multicomponent Cyclocondensation Reactions

In 2008, Sakhno et al. explored cyclocondensation reactions involving phenylpyruvic acids, which could include this compound. These reactions have implications for synthesizing a wide range of chemical compounds, suggesting broad applications in chemistry (Sakhno et al., 2008).

Antimicrobial Activity

Murlykina et al. (2013) studied the antimicrobial activity of compounds obtained from reactions involving pyrazines. This research suggests potential antimicrobial applications of this compound, possibly in developing new antimicrobial drugs (Murlykina et al., 2013).

Applications in Circular Dichroism for Chirality Assignment

Yashima et al. (1997) discussed the use of phenylacetylenes, including pyrazine derivatives, in chirality assignment of carboxylic acids through circular dichroism. This technique could be relevant for this compound in analytical chemistry, particularly in determining the chirality of acids (Yashima et al., 1997).

Properties

IUPAC Name

2-oxo-6-phenyl-1H-pyrazine-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8N2O3/c14-10-9(11(15)16)12-6-8(13-10)7-4-2-1-3-5-7/h1-6H,(H,13,14)(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BEXNHBOBDYVGHS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CN=C(C(=O)N2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501219215
Record name 3,4-Dihydro-3-oxo-5-phenyl-2-pyrazinecarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501219215
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

216.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

41270-60-4
Record name 3,4-Dihydro-3-oxo-5-phenyl-2-pyrazinecarboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=41270-60-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3,4-Dihydro-3-oxo-5-phenyl-2-pyrazinecarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501219215
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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